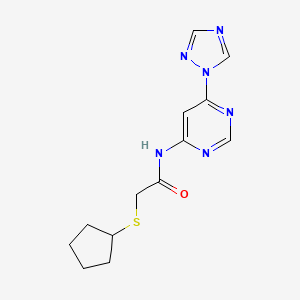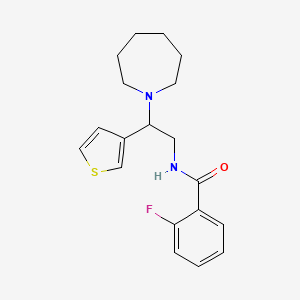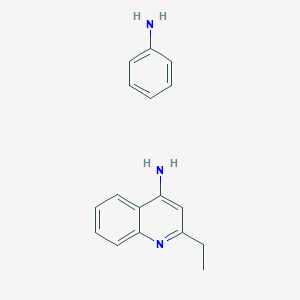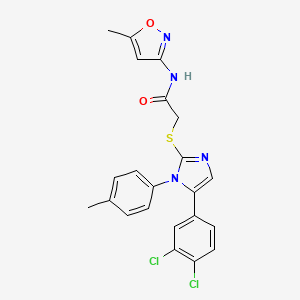![molecular formula C16H14N2O2S2 B2483054 1-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone CAS No. 878696-42-5](/img/structure/B2483054.png)
1-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of molecules that exhibit a wide range of biological and chemical activities due to their structural features. The molecule comprises a thienopyrimidine core, a common motif in medicinal chemistry, linked to a methoxyphenyl group via a sulfanyl ethanone bridge. This structure suggests potential for interaction with biological targets and reactivity in chemical synthesis.
Synthesis Analysis
The synthesis of related thienopyrimidine derivatives often involves cyclocondensation reactions, starting from appropriately substituted thiols and bromides or chlorides. Methods may vary from classical heating to reflux conditions in the presence of bases or acids, to more contemporary approaches using catalysts to improve yields and selectivity (Hurst et al., 1988).
Molecular Structure Analysis
The molecular structure of thienopyrimidines and related compounds often features significant planarity with potential for intramolecular hydrogen bonding, affecting their conformation and reactivity. X-ray diffraction studies reveal monoclinic or triclinic space groups common among these molecules, with specific bond angles and lengths contributing to their stability and reactivity (Akkurt et al., 2003).
Chemical Reactions and Properties
Thienopyrimidines engage in various chemical reactions, including sulfanyl substitutions, cyclizations, and condensations, to generate a plethora of derivatives with diverse functionalities. Their reactivity is often dictated by the substituents on the thieno and pyrimidine rings, allowing for the synthesis of compounds with tailored physical and chemical properties (Farzaliyev et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystallinity, are influenced by their molecular structure. Typically, the presence of methoxy and sulfanyl groups can enhance solubility in organic solvents, making these compounds suitable for various organic synthesis applications. The detailed crystallographic analysis provides insight into the packing, hydrogen bonding, and thermal stability of these molecules (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and redox characteristics, are pivotal for understanding the utility of these compounds in synthesis and their biological activity. Studies on related molecules highlight the importance of the thienopyrimidine core and substituents in dictating these properties, with implications for designing compounds with desired reactivities and functions (Bassyouni & Fathalla, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study has detailed the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, which demonstrated potent anticancer activity on human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The research emphasizes the potential of these compounds in developing new therapeutic agents for cancer treatment (Hafez & El-Gazzar, 2017).
Spectral Characterization and Synthetic Methods
Another research focused on the convenient synthetic methods and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This study contributes to the understanding of the molecular structure and potential pharmacological activities of these compounds (Zaki et al., 2017).
Biological Activity of Heteroatomic Compounds
The synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives has been explored, highlighting the significant biological activity, including antioxidant effects and potential in drug development, of 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone (Farzaliyev et al., 2020).
Potential PET Agent for Parkinson's Disease Imaging
Research on the synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, demonstrates the application of pyrimidine derivatives in neuroimaging and the study of neurological disorders (Wang et al., 2017).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-10-7-13-15(17-9-18-16(13)22-10)21-8-14(19)11-3-5-12(20-2)6-4-11/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCISKKHLAAQNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-Nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione](/img/structure/B2482972.png)

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloroacetamide](/img/structure/B2482977.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)






![3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482993.png)
![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2482994.png)